REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].C(O)C.[O-]CC.[Na+].Br[CH2:20]/[CH:21]=[CH:22]/[CH2:23]Br.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:23][CH:22]1[CH:21]=[CH2:20])=[O:11])[CH3:2] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
93.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
sodium ethoxide ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.[O-]CC.[Na+]
|
Name
|
|
Quantity
|
59.4 g
|
Type
|
reactant
|
Smiles
|
BrC\C=C\CBr
|
Name
|
sodium ethoxide ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.[O-]CC.[Na+]
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
BrC\C=C\CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added to the reaction solution
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was then added to the reaction solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
an organic layer was then separated
|
Type
|
WASH
|
Details
|
Subsequently, the organic layer was washed with 132 mL of water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The resultant was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated at 40° C. under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(C(C1)C=C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 168.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |